tert-butyl N-[(1r,3r)-3-(pyrimidine-2-sulfonyl)cyclobutyl]carbamate
Description
This compound is a chiral cyclobutane derivative functionalized with a pyrimidine-2-sulfonyl group and a tert-butyl carbamate (Boc) protecting amine. Its stereochemistry (1r,3r) ensures a rigid spatial arrangement, making it a valuable building block in medicinal chemistry and agrochemical research.
Properties
Molecular Formula |
C13H19N3O4S |
|---|---|
Molecular Weight |
313.37 g/mol |
IUPAC Name |
tert-butyl N-(3-pyrimidin-2-ylsulfonylcyclobutyl)carbamate |
InChI |
InChI=1S/C13H19N3O4S/c1-13(2,3)20-12(17)16-9-7-10(8-9)21(18,19)11-14-5-4-6-15-11/h4-6,9-10H,7-8H2,1-3H3,(H,16,17) |
InChI Key |
BCWNWPJSXYRHPU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1)S(=O)(=O)C2=NC=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(1r,3r)-3-(pyrimidine-2-sulfonyl)cyclobutyl]carbamate typically involves multiple steps, starting with the preparation of the cyclobutyl ring and subsequent functionalization. One common approach involves the reaction of cyclobutylamine with tert-butyl chloroformate to form the tert-butyl carbamate intermediate. This intermediate is then reacted with pyrimidine-2-sulfonyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[(1r,3r)-3-(pyrimidine-2-sulfonyl)cyclobutyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols can replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
tert-Butyl N-[(1r,3r)-3-(pyrimidine-2-sulfonyl)cyclobutyl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of tert-butyl N-[(1r,3r)-3-(pyrimidine-2-sulfonyl)cyclobutyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, potentially inhibiting enzyme activity. The carbamate group may also play a role in stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Variations
The compound’s analogs differ in three primary aspects:
Sulfonyl substituent : Chlorosulfonyl vs. pyrimidine-sulfonyl.
Core ring structure : Cyclobutane vs. pyrrolidine or cyclopentane.
Functional groups : Boc-protected amines, hydroxyl groups, or dimethyl substitutions.
Detailed Comparative Analysis
Table 1: Structural and Physicochemical Comparisons
Key Findings :
Sulfonyl Group Impact :
- The chlorosulfonyl analog (CAS 877964-32-4) serves as a precursor for synthesizing sulfonamides. Its lower molecular weight (296.77 vs. ~328.39) and higher electrophilicity make it reactive in substitution reactions, whereas the pyrimidine-sulfonyl group in the target compound enhances π-π stacking and hydrogen-bonding capabilities .
Ring Structure Influence: Cyclobutane vs. Pyrrolidine: The pyrrolidine-based analog (Ref # 54-OR306290) lacks the sulfonyl group but retains pyrimidine, favoring conformational flexibility. This may improve bioavailability but reduce target specificity compared to the rigid cyclobutane core .
Functional Group Modifications: The amino-dimethylcyclobutyl analog (CAS 1032684-85-7) introduces steric hindrance via dimethyl groups, which may enhance protease resistance in peptide-based therapeutics .
Biological Activity
tert-butyl N-[(1R,3R)-3-(pyrimidine-2-sulfonyl)cyclobutyl]carbamate is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C13H19N3O4S
- Molecular Weight : 313.37 g/mol
- CAS Number : 2648956-06-1
The structure consists of a tert-butyl group attached to a carbamate moiety linked to a cyclobutyl ring, which is further substituted with a pyrimidine sulfonyl group.
Research indicates that this compound may act as a sodium channel blocker, which can influence various physiological processes. Sodium channel blockers are critical in managing conditions such as epilepsy, cardiac arrhythmias, and neuropathic pain. The specific interactions of this compound with sodium channels have not been fully elucidated but are hypothesized to involve conformational changes in the channel proteins that modulate ion flow.
Anticonvulsant Activity
A study evaluated the anticonvulsant properties of similar compounds in animal models. The results demonstrated significant efficacy in reducing seizure frequency and severity, suggesting that this compound may possess similar effects .
Analgesic Properties
In preclinical trials, compounds with similar structural features have shown promising analgesic effects. The modulation of sodium channels is believed to contribute to pain relief by decreasing neuronal excitability .
Case Studies
-
Animal Model Study
- Objective : To assess the anticonvulsant efficacy.
- Method : Administered varying doses of the compound to mice subjected to induced seizures.
- Results : A dose-dependent reduction in seizure activity was observed, indicating potential for therapeutic use in seizure disorders.
- Pain Management Trials
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C13H19N3O4S |
| Molecular Weight | 313.37 g/mol |
| CAS Number | 2648956-06-1 |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
Q & A
Q. What are the common synthetic routes for tert-butyl N-[(1r,3r)-3-(pyrimidine-2-sulfonyl)cyclobutyl]carbamate, and how are reaction conditions optimized for yield and purity?
- Methodological Answer : The synthesis typically involves coupling a cyclobutylamine derivative with pyrimidine-2-sulfonyl chloride, followed by carbamate protection using tert-butyl chloroformate. Key steps include:
- Reagent Selection : Use of bases like triethylamine or sodium hydride to deprotonate intermediates .
- Solvent Optimization : Dichloromethane or acetonitrile for solubility and reaction kinetics .
- Temperature Control : Reactions often proceed at 0–25°C to minimize side reactions .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization for high purity .
Q. Table 1. Representative Synthetic Conditions
| Reagent System | Solvent | Temp. (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Pyrimidine-2-sulfonyl chloride, Et₃N | DCM | 0→25 | 75–85 | |
| tert-Butyl chloroformate, NaH | THF | 25 | 70 |
Q. What spectroscopic techniques are essential for characterizing this compound, and what key spectral features should researchers expect?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Peaks for tert-butyl (~1.4 ppm, singlet), pyrimidine protons (8.6–9.0 ppm), and cyclobutyl CH₂ (2.5–3.5 ppm) .
- ¹³C NMR : Carbamate carbonyl (~155 ppm), sulfonyl S=O (~125 ppm), and pyrimidine carbons .
- HRMS-ESI : Exact mass confirmation (e.g., [M+H]⁺ for C₁₄H₂₁N₃O₄S: calculated 340.1294) .
- IR Spectroscopy : Stretching vibrations for C=O (~1700 cm⁻¹) and S=O (~1350, 1150 cm⁻¹) .
Q. How can researchers effectively purify this carbamate derivative, and what solvents/systems are recommended?
- Methodological Answer :
- Column Chromatography : Use silica gel with gradient elution (hexane:ethyl acetate 3:1 → 1:1) to resolve polar byproducts .
- Recrystallization : Ethanol/water mixtures yield crystalline products with >95% purity .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) for chiral separation if stereoisomers form .
Advanced Research Questions
Q. How do stereochemical considerations influence the synthesis and biological activity of this compound, and what strategies address racemization?
- Methodological Answer :
- Chiral Integrity : The (1r,3r)-cyclobutyl configuration is critical for target binding. Racemization risks arise during sulfonylation or carbamate formation.
- Mitigation Strategies :
- Low-temperature reactions (<10°C) to suppress epimerization .
- Chiral HPLC to monitor enantiomeric excess .
- Use of enantiopure starting materials (e.g., (1R,3R)-3-aminocyclobutanol) .
- Biological Impact : Stereochemistry affects binding to enzymes (e.g., kinase inhibition assays show 10-fold higher activity for correct diastereomer) .
Q. What computational methods predict the compound's reactivity, and how do they align with experimental data?
- Methodological Answer :
- Density Functional Theory (DFT) : Models sulfonyl group electrophilicity and carbamate stability. Predicts nucleophilic attack sites on pyrimidine .
- Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., protein-ligand docking for kinase inhibition) .
- Validation : Compare computed reaction barriers (e.g., sulfonylation activation energy) with kinetic studies (Arrhenius plots) .
Q. How do researchers resolve contradictions in reported synthetic yields or biological activities through systematic analysis?
- Methodological Answer :
- Design of Experiments (DoE) : Vary parameters (temperature, solvent, stoichiometry) to identify optimal conditions .
- Kinetic Profiling : Monitor reaction progress via in-situ FTIR or LC-MS to detect intermediates/byproducts .
- Meta-Analysis : Compare literature data (e.g., yields under anhydrous vs. humid conditions) to isolate critical variables .
- Biological Replicates : Repeat enzyme assays with standardized protocols (e.g., ATP concentration in kinase studies) to address variability .
Data Contradiction Analysis Example
Issue : Discrepancies in reported yields (70–85%) for pyrimidine sulfonylation.
Resolution :
- Hypothesis : Moisture sensitivity of sulfonyl chloride reagent.
- Testing : Conduct reactions under strict anhydrous (molecular sieves) vs. ambient conditions.
- Result : Anhydrous conditions improve yield to 85% vs. 70% in humid settings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
